molecular formula C7H9NO3 B13130307 Methyl4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B13130307
M. Wt: 155.15 g/mol
InChI Key: QYLQEEOAJSBHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound with the molecular formula C7H9NO3. This compound is part of the tetrahydropyridine family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a basic catalyst such as piperidine . The reaction conditions often include heating the reactants in methanol for one to two hours, followed by prolonged stirring at room temperature to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions with hydrazines and other nucleophiles are carried out under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, which have significant biological activities .

Scientific Research Applications

Methyl 4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Comparison: Methyl 4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 4-hydroxy-2,3-dihydropyridine-5-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h4,9H,2-3H2,1H3

InChI Key

QYLQEEOAJSBHID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCN=C1)O

Origin of Product

United States

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